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molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate

(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate

Cat. No. B1242421
M. Wt: 489.9 g/mol
InChI Key: CZQOERNPUAAJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06040338

Procedure details

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(4,5-dimethoxy-2-nitrobenzyloxy)carbonyl]hydrazine (compound 12) was prepared by reacting 4,5-dimethoxy-2-nitrobenzyl chloroformate with compound 2 using a procedure similar to that described for compound 10d. The product was recrystallized from ethanol, and the Mp was about 154° C. Yield was about 17.6% by weight. 1H NMR (acetone d6): δ 7.7 and 7.4 (2H, 2s, aromatic H), 5.8 (2H, d, ArCH2), 3.7-4.1 (4H, m, CH2CH2Cl), 3.9-4.0 (6H, 2s, 2 OCH3), and 3.5 and 3.2 (6H, 2s, 2 CH3SO2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 10d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])=[O:3].[CH3:19][S:20]([N:23]([CH2:38][CH2:39][Cl:40])[N:24]([S:34]([CH3:37])(=[O:36])=[O:35])C(OC1C=CC=CC=1)=O)(=[O:22])=[O:21]>>[CH3:19][S:20]([N:23]([CH2:38][CH2:39][Cl:40])[N:24]([S:34]([CH3:37])(=[O:36])=[O:35])[C:2]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])=[O:3])(=[O:21])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
Step Two
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
compound 10d
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N(N(C(=O)OC1=CC=CC=C1)S(=O)(=O)C)CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N(N(C(=O)OCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-])S(=O)(=O)C)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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